molecular formula C11H10BrNS2 B6747540 5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide

5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide

Cat. No.: B6747540
M. Wt: 300.2 g/mol
InChI Key: GKUNPIWAZOGBCH-UHFFFAOYSA-M
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Description

5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide is a heterocyclic compound featuring a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylthiourea with α-haloketones in the presence of a base, leading to the formation of the thiazole ring . The reaction conditions often involve:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst/Base: Triethylamine or sodium ethoxide

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically with reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions, especially at the bromide position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide involves its interaction with biological macromolecules. It can:

    Inhibit enzyme activity: By binding to the active site of enzymes, thereby blocking substrate access.

    Disrupt cell membranes: Leading to cell lysis and death, particularly in microbial cells.

    Induce apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar biological activities.

    Benzothiazole: Known for its anticancer and antimicrobial properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

5-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NS2.BrH/c1-2-4-9(5-3-1)10-8-14-11-12(10)6-7-13-11;/h1-5,8H,6-7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUNPIWAZOGBCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(=CS2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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